7-Azabicyclo[4.1.1]octane hydrochloride
Description
Overview of Bridged Azacyclic Compounds in Organic Chemistry Research
Bridged azacyclic compounds, which incorporate a nitrogen atom into a bridged bicyclic structure, are significant motifs in organic chemistry. youtube.com Their rigid conformational nature, stemming from the constraints of the bridged system, makes them valuable scaffolds in medicinal chemistry and natural product synthesis. youtube.comacs.org This rigidity can lead to improved binding affinity and selectivity for biological targets. acs.org
The structure of these compounds is systematically named using von Baeyer nomenclature, which specifies the number of atoms in the three bridges connecting the two bridgehead atoms. youtube.com For example, in a bicyclo[a.b.c]alkane, 'a', 'b', and 'c' represent the number of atoms in each bridge in descending order. youtube.com A key stereochemical feature of these systems is exo-endo isomerism, where substituents can be oriented towards (endo) or away from (exo) the main bridge. youtube.com
The synthesis of bridged azacycles can be challenging and has been an area of active research. One notable method involves nitrene/alkyne cascade reactions, which can terminate in a C-H bond insertion to form functionalized bridged azacycles. nsf.govnih.gov
Significance of Bicyclo[4.1.1]octane Frameworks in Synthetic Chemistry
In recent years, bicyclo[n.1.1]alkanes have garnered significant attention, particularly as bioisosteres for aromatic rings in drug discovery. researchgate.netrsc.org This "escape from flatland" strategy aims to replace flat, two-dimensional aromatic structures with three-dimensional, saturated cyclic scaffolds. rsc.org This substitution can lead to significant improvements in physicochemical properties such as potency, solubility, and metabolic stability. researchgate.net
The bicyclo[4.1.1]octane (BCO) framework, in particular, has emerged as a promising bioisostere for meta-substituted arenes and cis-1,3-disubstituted cyclohexanes. researchgate.netrsc.org The growing interest in BCOs has spurred the development of novel synthetic methodologies to access these C(sp³)-rich bridged ring systems. rsc.orgrsc.org A key challenge has been the development of atom-economical methods for synthesizing these frameworks. chemrxiv.org
Recent advances have focused on cycloaddition strategies, often utilizing highly strained bicyclobutanes (BCBs) as building blocks. researchgate.netrsc.org These methods provide versatile pathways to functionalized BCOs that were previously difficult to access. researchgate.netepfl.ch
Table 2: Selected Modern Synthetic Approaches to Bicyclo[4.1.1]octane (BCO) Frameworks
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Palladium-catalyzed (4+3) cycloaddition | Bicyclobutanes (BCBs) and 2-alkylidenetrimethylene carbonates | Palladium catalyst | 2-Oxabicyclo[4.1.1]octanes (oxa-BCOs) | rsc.org |
| Formal [4+2] cycloaddition | Bicyclobutane (BCB) ketones and silyl (B83357) dienol ethers | Aluminum triflate (Lewis acid) | Bicyclo[4.1.1]octane diketones | epfl.ch |
| Lewis acid-catalyzed hetero-(4+3) cycloaddition | Bicyclobutanes (BCBs) and 3-benzylideneindoline-2-thione derivatives | Zn(OTf)2 (Lewis acid) | Thiabicyclo[4.1.1]octanes (S-BCOs) | chemrxiv.org |
Historical Context of 7-Azabicyclo[4.1.1]octane Synthesis Development
The synthesis of the specific 7-azabicyclo[4.1.1]octane ring system is a relatively recent achievement in organic synthesis, reflecting the ongoing development of methods to create complex, bridged heterocyclic structures. A key strategy that has enabled the construction of this framework is the intramolecular ring-opening of epoxides.
In 2023, the synthesis of novel azaperhydroazulene chimeras containing the 7-azabicyclo[4.1.1]octane ring was reported. scispace.com This synthesis was achieved through an epoxide ring-opening reaction, where the outcome was governed by the stereochemistry of a hydroxy-epoxide unit within the precursor molecule. scispace.comresearchgate.net This work highlights a modern approach to constructing such bicyclic systems, where strategic placement of functional groups facilitates the desired ring-forming cyclization. Another potential synthetic route involves the use of a protected amine precursor, such as 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane, which can then be deprotected using hydrochloric acid to yield the target hydrochloride salt. smolecule.com The development of these synthetic routes showcases the increasing ability of chemists to precisely construct complex, three-dimensional aza-bridged scaffolds for potential applications in medicinal chemistry and materials science.
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-azabicyclo[4.1.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-4-7-5-6(3-1)8-7;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHRRCNVSHLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(C1)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Azabicyclo 4.1.1 Octane Hydrochloride and Its Core Scaffold
Retrosynthetic Analysis of the Azabicyclo[4.1.1]octane Core
A retrosynthetic analysis of the 7-azabicyclo[4.1.1]octane core provides a logical framework for planning its synthesis. The primary disconnection points are the carbon-nitrogen bonds of the azetidine (B1206935) ring. A key disconnection can be envisioned through an intramolecular nucleophilic substitution, specifically an intramolecular aminolysis of a suitably functionalized precursor. This leads to a seven-membered carbocyclic ring containing an amino group and a leaving group, or a precursor to a leaving group such as an epoxide.
Further disconnection of the seven-membered ring can be achieved through various cycloaddition or ring-closing strategies. However, a more direct and convergent approach involves starting with a pre-formed carbocyclic system. For instance, a substituted cycloheptane (B1346806) derivative can serve as a key intermediate. The strategic placement of functional groups on this ring is crucial for the subsequent formation of the bicyclic system.
A plausible retrosynthetic pathway is outlined below:
Image depicting a potential retrosynthetic pathway for the 7-azabicyclo[4.1.1]octane core.This analysis suggests that a key forward synthetic step would be the intramolecular cyclization of a 1,4-disubstituted cycloheptane derivative. One of the most effective ways to introduce the necessary functionalities with stereocontrol is through the ring-opening of an epoxide fused to the cycloheptane ring.
Epoxide Ring-Opening Strategies for Azabicyclic Systems
The ring-opening of epoxides is a powerful and versatile method for the stereoselective and regioselective introduction of functional groups, making it a cornerstone in the synthesis of complex molecules, including azabicyclic systems. rsc.org Epoxides, being highly strained three-membered rings, readily undergo ring-opening reactions with a variety of nucleophiles. rsc.orgresearchgate.net
The regioselectivity of epoxide ring-opening is a critical factor in the synthesis of the desired azabicyclic scaffold. The outcome of the nucleophilic attack is influenced by the substitution pattern of the epoxide and the reaction conditions (acidic or basic).
Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. libretexts.org In the context of synthesizing the 7-azabicyclo[4.1.1]octane core, this would involve the intramolecular attack of an amine nucleophile on a cycloheptene-derived epoxide. The regioselectivity can be controlled by the strategic placement of substituents on the cycloheptane ring, which can direct the nucleophilic attack to the desired carbon atom.
Conversely, under acidic conditions, the reaction mechanism has characteristics of both SN1 and SN2 pathways. libretexts.org The epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks the carbon atom that can better stabilize a positive charge. For a tertiary or benzylic epoxide, the attack will preferentially occur at the more substituted carbon.
The synthesis of aza-bridged perhydroazulene chimeras, which contain a 7-azabicyclo[4.1.1]octane ring, has been achieved through an epoxide ring-opening strategy. acs.orgnih.gov The regioselectivity of the cyclization was governed by the stereochemistry of a hydroxy-epoxide unit. acs.orgnih.gov
The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting product. Chiral epoxides can be prepared through various methods, including the Sharpless asymmetric epoxidation of allylic alcohols, providing access to enantiomerically enriched building blocks. A novel method for the stereoselective construction of 5-hydroxymethyl azabicyclic ring skeletons is based on the epoxide-initiated cationic cyclization of azides. nih.gov
Lewis acids are often employed to catalyze epoxide ring-opening reactions by coordinating to the epoxide oxygen, thereby increasing its electrophilicity. Lanthanoid(III) trifluoromethanesulfonates (Ln(OTf)3) have emerged as particularly effective catalysts for these transformations due to their strong Lewis acidity and oxophilicity. frontiersin.org
Research has shown that lanthanoid(III) triflates can function as excellent catalysts for the regioselective nucleophilic ring-opening of epoxides. frontiersin.org For instance, a catalytic amount of europium(III) trifluoromethanesulfonate (B1224126) (Eu(OTf)3) enables the introduction of various nucleophiles onto the C3 position of 2,3-epoxy alcohols with high regioselectivity. frontiersin.org Furthermore, lanthanum(III) trifluoromethanesulfonate (La(OTf)3) has been found to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.orgresearchgate.net This catalytic system is notable for its ability to chemoselectively activate epoxides in the presence of unprotected aliphatic amines within the same molecule. researchgate.net
The table below summarizes the key features of lanthanoid(III) triflate-catalyzed epoxide ring-opening reactions relevant to the synthesis of azacycles.
| Catalyst | Substrate Type | Key Feature | Product |
| Eu(OTf)3 | 2,3-Epoxy alcohols | High regioselectivity for C3 attack by various nucleophiles | Functionalized diols |
| La(OTf)3 | cis-3,4-Epoxy amines | C3-selective intramolecular aminolysis | Azetidines |
| La(OTf)3 | trans-3,4-Epoxy amines | C4-selective intramolecular aminolysis | 3-Hydroxypyrrolidines |
This table illustrates the catalytic role of Lanthanoid(III) Trifluoromethanesulfonates in regioselective epoxide ring-opening for the synthesis of nitrogen-containing heterocycles.
Intramolecular Aminolysis Routes to the Azabicyclo[4.1.1]octane Skeleton
Intramolecular aminolysis is a direct and efficient method for the construction of cyclic amines, including the azetidine ring of the azabicyclo[4.1.1]octane skeleton. This strategy involves the cyclization of a substrate containing both an amine nucleophile and an electrophilic center.
The formation of the carbon-nitrogen bond in the final ring-closing step to form the azabicyclo[4.1.1]octane skeleton is a critical transformation. The success of this step depends on several factors, including the nature of the leaving group, the nucleophilicity of the amine, and the conformational preferences of the seven-membered ring precursor.
The intramolecular aminolysis of epoxides, as discussed previously, is a powerful strategy. The epoxide serves as a latent electrophile, and its ring-opening by the tethered amine leads directly to the formation of the bicyclic system with the concomitant creation of a hydroxyl group. The regioselectivity of this cyclization is crucial for the formation of the desired 7-azabicyclo[4.1.1]octane structure. The use of catalysts like La(OTf)3 can be instrumental in controlling this regioselectivity. frontiersin.orgresearchgate.net
Alternative strategies for intramolecular C-N bond formation include the displacement of a good leaving group, such as a tosylate or mesylate, by the amine. This approach requires the stereoselective synthesis of the corresponding amino alcohol precursor, which can then be activated for cyclization.
The table below provides a comparative overview of different strategies for intramolecular carbon-nitrogen bond formation in the synthesis of azabicyclic systems.
| Strategy | Electrophilic Precursor | Key Considerations |
| Intramolecular Aminolysis of Epoxides | Epoxide | Regioselectivity, stereospecificity, potential for catalytic activation. |
| Intramolecular Nucleophilic Substitution | Alkyl halide, tosylate, or mesylate | Synthesis of the precursor, activation of the leaving group. |
This table compares common strategies for the crucial intramolecular carbon-nitrogen bond-forming step in the synthesis of azabicyclic skeletons.
Role of Substrate Design in Cyclization Efficiency
The efficiency of cyclization reactions to form bridged azacycles like the 7-azabicyclo[4.1.1]octane system is profoundly influenced by the design of the acyclic or monocyclic precursor. Key factors such as the length and flexibility of tethers, the nature of substituents, and the presence of stereocenters play a crucial role in dictating the course and yield of the cyclization.
In nitrene/alkyne cascade reactions, for instance, the length of the tether connecting the nitrene precursor and the alkyne is a critical design element. Studies have shown that a seven-membered ring is the maximum size that can be effectively formed through the initial nitrene attack on the alkyne. nih.govnsf.gov Substrates designed with longer tethers tend to favor direct C-H insertion on the tether itself rather than the desired medium ring formation. nsf.gov
Furthermore, the substitution pattern on the substrate can significantly impact the reaction's outcome. The presence of stereocenters on the tether of a carbonazidate precursor can induce diastereoselectivity in the formation of the bridged ring system, leading to the creation of two new stereocenters with a high degree of control. nih.govnsf.gov This demonstrates that careful placement of chiral elements within the substrate can be a powerful tool for stereocontrolled synthesis of complex bridged azacycles.
The electronic nature of substituents also plays a role. In many cyclization strategies, the reactivity of the participating functional groups is modulated by electron-donating or electron-withdrawing groups to facilitate the desired bond-forming events. While specific studies focusing solely on the 7-azabicyclo[4.1.1]octane scaffold are limited, the general principles of substrate design from related bridged systems underscore the importance of a well-designed precursor for efficient and selective cyclization.
Cycloaddition Reactions in the Construction of Bridged Azacycles
Cycloaddition reactions are powerful tools for the rapid construction of complex cyclic and bicyclic systems. In the context of bridged azacycles, formal cycloadditions, particularly those involving strained precursors, have emerged as a key strategy.
Formal (4+3) Annulation Approaches
The formal (4+3) annulation, or cycloaddition, has become an increasingly important method for the synthesis of seven-membered rings, including the core of the bicyclo[4.1.1]octane system. researchgate.netnih.gov This approach typically involves the reaction of a four-atom π-system (or its synthetic equivalent) with a three-atom component. In the context of synthesizing bicyclo[4.1.1]octanes, bicyclo[1.1.0]butanes (BCBs) have been extensively used as the three-atom component. researchgate.netnih.govrsc.org
Recent advancements have demonstrated that Lewis acid catalysis can effectively promote the formal (4+3) cycloaddition of BCBs with various partners. For example, the reaction of BCBs with silyl (B83357) dienol ethers, in the presence of catalysts like Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃), can lead to the formation of the bicyclo[4.1.1]octane framework. nih.gov The regioselectivity between a formal (3+2) and (4+3) cycloaddition can be an issue, but optimization of the Lewis acid catalyst has been shown to favor the desired (4+3) product. nih.gov
Photoredox catalysis has also been employed to facilitate (4+3) annulation reactions. A notable example is the defluorinative (4+3) annulation of BCBs with gem-difluoroalkenes, which provides access to fluorine-containing bicyclo[4.1.1]octenes under mild conditions. rsc.org This method exhibits broad substrate scope and excellent functional group tolerance. rsc.org
While many of the reported examples focus on the synthesis of carbocyclic or oxabicyclo[4.1.1]octane systems, the principles of these formal (4+3) annulation reactions provide a strong foundation for the development of analogous methods to construct the 7-azabicyclo[4.1.1]octane core, likely through the use of suitable nitrogen-containing four-atom components.
Enantioselective Cycloaddition Methods
The development of enantioselective methods to control the stereochemistry of the newly formed chiral centers during cycloaddition is a major focus in modern organic synthesis. For the construction of bridged bicyclic systems, including azacycles, chiral catalysts and auxiliaries are employed to achieve high levels of stereocontrol.
In the context of synthesizing bicyclo[4.1.1]octane and related bridged systems, enantioselective cycloadditions often involve chiral Lewis acid catalysis. For example, palladium-catalyzed enantioselective decarboxylative (4+3) reactions of BCBs with 2-alkylidenetrimethylene carbonate have been developed to construct chiral oxa-bicyclo[4.1.1]octane skeletons with good enantiomeric excess. chinesechemsoc.org
While specific reports on the enantioselective cycloaddition to form the 7-azabicyclo[4.1.1]octane core are not abundant in the reviewed literature, methodologies developed for closely related systems offer valuable insights. For instance, enantioselective formal (3+3) cycloadditions of BCBs with nitrones, enabled by chiral Lewis acid catalysis, have been successful in producing chiral hetero-bicyclo[3.1.1]heptane derivatives with excellent yield and enantioselectivity. researchgate.net The design of bidentate chelating groups on the BCB substrate was found to be crucial for achieving high stereocontrol in these reactions. researchgate.net
These strategies, which rely on the coordination of a chiral catalyst to one of the reaction partners to control the facial selectivity of the cycloaddition, could potentially be adapted for the enantioselective synthesis of the 7-azabicyclo[4.1.1]octane scaffold. The success of such an approach would depend on the identification of a suitable chiral catalyst system and the appropriate design of the nitrogen-containing cycloaddition partner.
Synthetic Routes Utilizing Strained Ring Precursors (e.g., Bicyclo[1.1.0]butanes, Propellanes)
The high ring strain of small, fused ring systems represents a powerful thermodynamic driving force that can be harnessed for the construction of more complex molecular architectures. Bicyclo[1.1.0]butanes and propellanes are prominent examples of such strained precursors that have been utilized in the synthesis of bridged azacycles.
Ring-Opening Reactions of Bicyclo[1.1.0]butyl Derivatives
Bicyclo[1.1.0]butanes (BCBs) and their nitrogen-containing analogs, 1-azabicyclo[1.1.0]butanes, are highly strained molecules that readily undergo ring-opening reactions. researchgate.netnih.gov This reactivity has been exploited to access a variety of functionalized four-membered rings, which can serve as precursors to larger bicyclic systems. The cleavage of the central, highly strained C-C or C-N bond is the key step in these transformations. researchgate.net
The ring-opening of these precursors can be initiated by a wide range of reagents, including nucleophiles, electrophiles, and radicals. researchgate.net For example, the reaction of 1-azabicyclo[1.1.0]butanes with electrophilic reagents smoothly forms functionalized azetidines. uzh.ch While the direct conversion of a bicyclo[1.1.0]butyl derivative to a 7-azabicyclo[4.1.1]octane in a single step is not commonly reported, the functionalized cyclobutane (B1203170) or azetidine products of these ring-opening reactions are versatile intermediates that can be further elaborated to construct the target bridged system through subsequent cyclization steps.
The regioselectivity of the ring-opening is a critical aspect and can be influenced by the substituents on the bicyclo[1.1.0]butyl core. This allows for a degree of control over the structure of the resulting intermediate, which is essential for its successful incorporation into the final bridged azacycle.
Functionalization of Bridged Propellane Analogs
Propellanes are a class of compounds characterized by three rings sharing a common C-C bond. The inherent strain in smaller propellanes makes them attractive precursors for synthetic transformations. In the context of bridged azacycle synthesis, there is a fascinating interplay between these two classes of molecules.
Interestingly, some synthetic routes that form bridged azacycles can also lead to the formation of propellanes in the same reaction vessel. For example, in nitrene/alkyne cascade reactions that produce bridged azacycles, an acid-promoted rearrangement of the bicyclic product can lead to the formation of propellanes containing aminals, hemiaminals, or thioaminals. nih.govnsf.gov
While the more common transformation appears to be the formation of propellanes from bridged azacycles, the reverse process—the functionalization or rearrangement of an azapropellane to form a bridged azacycle like 7-azabicyclo[4.1.1]octane—is a conceptually plausible but less documented strategy. Such a transformation would likely involve a selective cleavage and rearrangement of the propellane's strained framework. The feasibility of this approach would be highly dependent on the specific substitution pattern and the inherent reactivity of the azapropellane precursor. Further research in this area could open up new and unconventional pathways to the 7-azabicyclo[4.1.1]octane core and its derivatives.
Derivatization Strategies and Functional Group Transformations in the Synthesis of 7-Azabicyclo[4.1.1]octane Derivatives
The modification of the 7-azabicyclo[4.1.1]octane core is essential for creating a diverse range of derivatives with varied properties. Derivatization can occur at the nitrogen atom or on the carbocyclic skeleton.
A key strategy for modifying the scaffold involves the N-functionalization of the bridgehead amine. This is typically achieved through standard reactions such as N-acylation and N-alkylation. For instance, the nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This not only introduces a functional handle but can also influence the conformational properties of the bicyclic system. The formation of N-acyl derivatives of related azabicyclic systems, such as 7-azabicyclo[2.2.1]heptanes, is a well-established method that underscores the feasibility of this approach for the 7-azabicyclo[4.1.1]octane core. nih.gov
Another approach to derivatization involves the transformation of the carbocyclic framework. One documented method involves the aminative ring expansion of terpene-derived amino alcohols. For example, an α-pinene derived aminocyclohexanol has been shown to undergo aminative expansion to furnish a 3-azabicyclo[4.1.1]octane derivative. chemrxiv.org This demonstrates that the core scaffold can be accessed through the rearrangement of more readily available starting materials, simultaneously installing substituents on the carbocyclic rings.
Furthermore, functionalization of related bicyclo[4.1.1]octane systems has been achieved through reduction and cross-coupling reactions, suggesting that similar transformations could be applied to the aza-analogue. researchgate.net For instance, the presence of a ketone or an alkene within the carbocyclic framework would provide a handle for a variety of functional group interconversions.
| Derivatization Strategy | Reagents and Conditions | Functional Group Introduced |
| N-Acylation | Acyl chloride or anhydride, base | Amide |
| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine |
| Skeletal Rearrangement | Aminative ring expansion of α-pinene derivatives | Substituted azabicyclo[4.1.1]octane core |
| Reduction | e.g., LiAlH4, NaBH4 on a keto-derivative | Hydroxyl |
| Cross-Coupling | Palladium or other transition metal catalysts on a halo-derivative | C-C or C-heteroatom bonds |
Asymmetric Synthesis Approaches to Enantioenriched 7-Azabicyclo[4.1.1]octane Systems
The development of asymmetric syntheses to produce enantiomerically pure or enriched 7-azabicyclo[4.1.1]octane derivatives is a significant area of research, as the stereochemistry of such molecules can be critical for their biological activity. The absence of a broad range of catalytic asymmetric methods for synthesizing chiral (hetero)bicyclo[n.1.1]alkanes has made this a challenging endeavor. researchgate.net
One promising strategy is the use of asymmetric cycloaddition reactions. For the analogous oxabicyclo[4.1.1]octane system, an enantioselective palladium-catalyzed decarboxylative (4+3) cycloaddition of bicyclobutanes with 2-alkylidenetrimethylene carbonate has been developed, yielding chiral oxa-bicyclo[4.1.1]octane skeletons with up to 79% enantiomeric excess. chinesechemsoc.org This suggests that a similar approach, potentially using a nitrogen-containing dipole equivalent, could be a viable route to chiral 7-azabicyclo[4.1.1]octanes.
The use of chiral auxiliaries is a well-established method for controlling stereochemistry in the synthesis of cyclic and bicyclic systems. For example, Ellman's (S)-tert-butanesulfinamide has been successfully employed in the enantioselective synthesis of various 1-azabicyclo[m.n.0]alkane ring systems. nih.gov In this approach, the chiral sulfinamide is condensed with a suitable aldehyde to form a sulfinimine, which then undergoes a highly diastereoselective addition reaction. Subsequent cyclization and removal of the auxiliary would provide the enantioenriched azabicyclic product. The adaptation of this methodology to a precursor of the 7-azabicyclo[4.1.1]octane system could provide a reliable route to enantiomerically pure material.
Chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts, are also powerful tools for asymmetric synthesis. In the context of related azabicyclic systems, chiral phosphoric acids have been used to catalyze the desymmetrization of meso-epoxides to form tropane (B1204802) alkaloids, which contain an 8-azabicyclo[3.2.1]octane core. researchgate.net The application of similar chiral Brønsted acids or Lewis acids to a suitable prochiral precursor for 7-azabicyclo[4.1.1]octane could induce enantioselectivity in a key bond-forming step.
| Asymmetric Approach | Example from Related Systems | Potential Application to 7-Azabicyclo[4.1.1]octane |
| Chiral Auxiliary | Ellman's sulfinamide in 1-azabicyclo[m.n.0]alkane synthesis nih.gov | Diastereoselective addition to a precursor followed by cyclization. |
| Chiral Catalyst | Chiral phosphoric acid in tropane synthesis researchgate.net | Enantioselective cyclization or desymmetrization of a prochiral precursor. |
| Asymmetric Cycloaddition | Pd-catalyzed (4+3) cycloaddition for oxa-bicyclo[4.1.1]octanes chinesechemsoc.org | Development of an analogous aza-(4+3) cycloaddition. |
Desymmetrization of a prochiral or meso starting material is a powerful strategy for the efficient synthesis of chiral molecules. snnu.edu.cn For the synthesis of enantioenriched azabicyclic compounds, the desymmetrization of meso-epoxides and meso-aziridines has proven effective. researchgate.net A hypothetical approach for the 7-azabicyclo[4.1.1]octane system could involve the creation of a meso-epoxide on a cycloheptene (B1346976) ring that is suitably functionalized for a subsequent intramolecular cyclization. The enantioselective ring-opening of this epoxide with the internal nitrogen nucleophile, catalyzed by a chiral complex, would establish the key stereocenters of the bicyclic system.
Another potential desymmetrization strategy could involve a tandem olefin metathesis reaction on a symmetrical 7-azabicycloalkene precursor. Such approaches have been used for the desymmetrization of other 7-azabicycloalkenes to prepare natural product scaffolds like pyrrolidines and indolizidines. beilstein-journals.org
Reactivity and Reaction Mechanisms of 7 Azabicyclo 4.1.1 Octane Hydrochloride
Strain-Release Reactivity of the Bicyclo[4.1.1]octane Framework
The bicyclo[4.1.1]octane skeleton is characterized by significant ring strain, which is a key determinant of its reactivity. The synthesis of this framework often exploits the even higher strain energy of precursors like bicyclo[1.1.0]butanes (BCBs), which possess approximately 267 kJ/mol of strain energy. unirioja.es This "spring-loaded" nature makes BCBs versatile building blocks for constructing more complex, C(sp³)-rich scaffolds. unirioja.essmolecule.com The release of this strain provides a powerful thermodynamic driving force for reactions. researchgate.net
A primary strategy to access the bicyclo[4.1.1]octane core is through formal [4+3] cycloaddition reactions involving BCBs. researchgate.netresearchgate.net In these reactions, the weak central C–C bond of the BCB is cleaved, allowing it to act as a 1,3-dipole synthon that reacts with a three-atom partner. smolecule.comresearchgate.net For example, a photoredox-catalyzed defluorinative (4+3) annulation between BCBs and gem-difluoroalkenes has been developed to provide straightforward access to fluorine-containing bicyclo[4.1.1]octenes under mild conditions. unirioja.es Similarly, Lewis acid-catalyzed (4+3) annulations, such as those with para-quinone methides, can yield oxabicyclo[4.1.1]octanes. chemrxiv.orgrsc.org The reactivity is initiated by the release of strain upon ring-opening of the BCB, which then engages in the cycloaddition cascade. researchgate.net This inherent reactivity makes the bicyclo[4.1.1]octane system and its heteroatomic analogues, like the 7-azabicyclo[4.1.1]octane, intriguing targets for synthetic chemistry. researchgate.netresearchgate.net
Nucleophilic and Electrophilic Transformations of the Azabicyclo[4.1.1]octane Moiety
The 7-azabicyclo[4.1.1]octane moiety contains a secondary or tertiary amine nitrogen atom, which imparts nucleophilic character to the molecule. The lone pair of electrons on the nitrogen can react with a variety of electrophiles. This reactivity is fundamental to its synthesis and functionalization. For instance, the synthesis of related azabicyclic systems can involve the intramolecular nucleophilic ring-opening of epoxides or the displacement of leaving groups by an amine. nih.govacs.org In the context of 7-azabicyclo[4.1.1]octane, the nitrogen atom can be expected to undergo standard reactions such as alkylation, acylation, and sulfonylation.
Conversely, the carbon skeleton can be subjected to electrophilic attack, particularly if unsaturation is present or if precursor molecules are activated. The synthesis of bicyclo[4.1.1]octane derivatives has been achieved through electrophilic double bond functionalization followed by an intramolecular enolate alkylation sequence. researchgate.netsigmaaldrich.com Furthermore, the generation of organometallic intermediates from precursors like (aza)bicyclo[1.1.0]butanes allows for reaction with a wide range of carbon and heteroatom electrophiles, demonstrating a powerful method for functionalizing the core structure. rsc.org
Intramolecular Rearrangements and Skeletal Transformations
The strained nature of the 7-azabicyclo[4.1.1]octane scaffold makes it susceptible to various intramolecular rearrangements and skeletal transformations, often leading to thermodynamically more stable ring systems.
A notable example is the Beckmann rearrangement of α,β-unsaturated ketoximes derived from verbenone. Depending on the stereochemistry of the oxime, treatment with sulfuric acid in acetonitrile (B52724) can lead to the formation of either 5,7,7-trimethyl-3-azabicyclo[4.1.1]oct-4-en-2-one or 5,7,7-trimethyl-2-azabicyclo[4.1.1]oct-4-en-3-one, providing direct access to the core lactam structure. researchgate.net
Another powerful transformation is the aminative ring expansion of terpene-derived amino alcohols. An amino alcohol derived from α-pinene can undergo an aminative expansion to yield 3-azabicyclo[4.1.1]octane, demonstrating a method to construct the bicyclic framework through skeletal reorganization. diva-portal.org
Furthermore, the bicyclo[4.1.1] scaffold can undergo metal-catalyzed ring expansion. A rhodium-catalyzed process involving C-C bond activation and a 1,4-rhodium shift has been shown to convert a bicyclo[4.1.1]octane derivative into an enantioenriched azabicyclo[4.2.1]nonane. researchgate.net This strain-release transformation efficiently remodels the strained [4.1.1] core into a less strained [4.2.1] system. researchgate.net
| Transformation Type | Precursor | Reagents/Conditions | Product | Reference |
| Beckmann Rearrangement | Verbenone Oxime (E- and Z-isomers) | H₂SO₄, Acetonitrile | 5,7,7-trimethyl-azabicyclo[4.1.1]octenone isomers | researchgate.net |
| Aminative Ring Expansion | α-pinene derived aminocyclohexanol | Photocatalysis | 3-Azabicyclo[4.1.1]octane | diva-portal.org |
| Rh-catalyzed Ring Expansion | Arylated bicyclo[4.1.1]octane | [Rh(cod)OH]₂, (R)-DTBM-SegPhos, K₂HPO₄ | Azabicyclo[4.2.1]nonane | researchgate.net |
Oxidative and Reductive Chemistry of the Azabicyclic Core
The 7-azabicyclo[4.1.1]octane core and its derivatives can undergo various oxidative and reductive transformations. The presence of functional groups such as carbonyls or alkenes allows for a range of chemical manipulations. For instance, bicyclo[4.1.1]octane diketones, synthesized via Lewis acid-catalyzed annulation, can be selectively reduced. researchgate.net Catalytic hydrogenation can be employed to access the fully saturated bicyclo[4.1.1]octane skeleton. researchgate.net
Oxidative processes can also be applied to functionalize the scaffold. The exocyclic alkene of a bicyclo[4.1.1]octane product has been functionalized via epoxidation to access polycyclic skeletons with excellent diastereoselectivity. researchgate.net In related systems, photooxygenation of a bicyclo[1.1.0]butane precursor can lead to an epoxyketone, showcasing an oxidative transformation involving the strained framework. sigmaaldrich.com Additionally, standard functional group transformations, such as the reduction of carbonyl groups using agents like lithium aluminum hydride or the oxidation of other moieties to introduce carboxylic acid groups, are applicable to derivatives of this scaffold. researchgate.net
Metal-Catalyzed Transformations Involving 7-Azabicyclo[4.1.1]octane Scaffolds
Metal catalysis plays a crucial role in both the synthesis and subsequent transformation of 7-azabicyclo[4.1.1]octane and related scaffolds. researchgate.net Lewis acids and transition metals are widely used to mediate cycloadditions of highly strained precursors like BCBs. researchgate.net
For instance, Lewis acids such as zinc triflate (Zn(OTf)₂) and scandium triflate (Sc(OTf)₃) can catalyze the formal hetero-(4+3) cycloaddition of BCBs to construct thiabicyclo[4.1.1]octanes. researchgate.net Palladium catalysts have been employed in formal (4+3) reactions of BCBs with 1,4-dipole precursors to synthesize oxa-bicyclo[4.1.1]octanes. An indium(III) triflate (In(OTf)₃)-catalyzed cascade reaction of BCBs has also been reported. researchgate.net
Beyond synthesis, transition metals are key to enabling skeletal rearrangements. A notable two-step sequence involves a nickel-catalyzed strain-storage oxidative cyclization of cyclobutanones with alkynes to first prepare the functionalized bicyclo[4.1.1]octane scaffold. researchgate.net This is followed by a rhodium-catalyzed enantioselective ring expansion, driven by strain release, which transforms the bicyclo[4.1.1]octane into a more complex, enantioenriched azabicyclo[4.2.1]scaffold. researchgate.net This sequential use of different metal catalysts provides a powerful platform for generating molecular diversity from the strained bicyclic core. researchgate.net
| Catalyst System | Reaction Type | Substrates | Product Scaffold | Reference |
| Nickel Catalyst | Strain-Storage Cyclization | Cyclobutanone and Alkyne | Bicyclo[4.1.1]octane | researchgate.net |
| Rhodium Catalyst | Enantioselective Ring Expansion | Bicyclo[4.1.1]octane | Azabicyclo[4.2.1]nonane | researchgate.net |
| Palladium Catalyst | Formal (4+3) Cycloaddition | Bicyclo[1.1.0]butane and 1,4-Dipole Precursor | Oxa-bicyclo[4.1.1]octane | |
| Lewis Acids (e.g., Zn(OTf)₂, Sc(OTf)₃) | Formal (4+3) Cycloaddition | Bicyclo[1.1.0]butane | Thiabicyclo[4.1.1]octane | researchgate.net |
| Indium(III) Triflate | Cascade Reaction | Bicyclo[1.1.0]butane | Biscyclobutenyl amine | researchgate.net |
Stereochemical and Conformational Aspects of 7 Azabicyclo 4.1.1 Octane Systems
Stereochemical Control in Synthesis: Diastereoselectivity and Enantioselectivity
Achieving precise control over the three-dimensional arrangement of atoms during the synthesis of 7-azabicyclo[4.1.1]octane systems is a significant synthetic challenge. Both diastereoselectivity (the selective formation of one diastereomer over others) and enantioselectivity (the selective formation of one enantiomer over its mirror image) are paramount for accessing specific, functionally relevant molecules.
The construction of the bicyclo[4.1.1]octane core often relies on cycloaddition reactions or intramolecular cyclizations, where several factors dictate the regio- and stereochemical outcome.
One documented synthesis of a 7-azabicyclo[4.1.1]octane ring system was achieved through the intramolecular ring-opening of an epoxide by an amine. acs.orgresearchgate.net In this approach, the stereochemistry of a hydroxy-epoxide unit governed the regioselectivity of the cyclization, highlighting the critical role of substrate control. acs.orgresearchgate.net A Density Functional Theory (DFT) study was conducted to rationalize the regioselectivity, underscoring the importance of the hydroxyl group's stereochemistry in directing the nucleophilic attack to form the desired bridged system. acs.orgresearchgate.net
While literature directly focusing on the 7-aza variant is specific, extensive research into the synthesis of the parent carbocyclic bicyclo[4.1.1]octanes (BCOs) provides significant insight into the controlling factors. A prominent method involves the formal (4+3) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various dienol ethers or dienes. chemrxiv.orgchemrxiv.org These reactions are typically mediated by Lewis acids, which play a crucial role in activating the substrates and directing the reaction pathway.
Several key factors have been identified as governing selectivity in these cyclizations:
Lewis Acid Catalysis: The choice of Lewis acid is critical. Catalysts such as aluminum triflate (Al(OTf)₃) and bismuth triflate (Bi(OTf)₃) have been shown to effectively promote the annulation, activating both the BCB and its reaction partner. chemrxiv.orgchemrxiv.org The nature of the Lewis acid can influence the transition state geometry, thereby affecting both regioselectivity and diastereoselectivity.
Substituent Effects: The electronic and steric properties of substituents on both the bicyclobutane and the diene partner have a profound impact on the reaction's outcome. For instance, in the annulation of para-quinone methides with BCBs, substituents on the BCB's aryl moiety were found to significantly influence regioselectivity. chemrxiv.org
Reaction Conditions: Parameters such as solvent and temperature can modulate the selectivity of cyclization reactions by affecting the stability of intermediates and transition states.
For achieving enantioselectivity, catalytic asymmetric strategies are employed. While not yet documented for the 7-azabicyclo[4.1.1]octane system itself, related syntheses of oxa-bicyclo[4.1.1]octane skeletons have successfully utilized chiral palladium catalysts to achieve high enantiomeric excess in (4+3) cycloaddition reactions. chinesechemsoc.org This demonstrates the feasibility of using chiral transition-metal catalysts to control the absolute stereochemistry during the formation of the bicyclo[4.1.1]octane core.
| Reaction Type | Key Reagents/Catalysts | Controlling Factors | Observed Selectivity | Reference |
| Intramolecular Epoxide Opening | Hydroxy-epoxide precursor | Stereochemistry of hydroxyl group | High regioselectivity | acs.orgresearchgate.net |
| (4+3) Cycloaddition | Bicyclobutanes, Dienol Ethers, Al(OTf)₃ | Lewis acid, Substituents | Good to very good yields | chemrxiv.org |
| (4+3) Annulation | Bicyclobutanes, p-Quinone Methides, Bi(OTf)₃ | Lewis acid, Substituents on BCB | High regioselectivity | chemrxiv.org |
| Asymmetric (4+3) Cycloaddition (for oxa-BCO) | BCBs, Chiral Palladium Catalyst | Chiral ligand | Up to 79% ee | chinesechemsoc.org |
Conformational Analysis of the Bicyclo[4.1.1]octane Ring System
The bicyclo[4.1.1]octane ring system is characterized by a high degree of conformational rigidity and significant ring strain due to its fused four- and six-membered rings. The introduction of a nitrogen atom at the bridgehead position (C7) further influences the geometry and electronic distribution, making its conformational analysis essential for understanding its chemical behavior.
A combination of theoretical and experimental methods is necessary to fully elucidate the conformational landscape of strained bicyclic systems like 7-azabicyclo[4.1.1]octane.
Theoretical Approaches: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating these systems. DFT calculations can be used to:
Model the molecule's lowest-energy conformers.
Predict key geometric parameters such as bond lengths and angles.
Calculate the energy barriers for conformational interconversions.
Simulate spectroscopic data, such as NMR chemical shifts and coupling constants, which can then be compared with experimental results for validation.
Experimental Approaches: Spectroscopic techniques are the cornerstone of experimental conformational analysis.
NMR Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the bicyclic geometry and the position of substituents. Proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angles between adjacent C-H bonds, providing direct insight into the ring's conformation.
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides unambiguous determination of the solid-state conformation and absolute stereochemistry. This experimental data is considered the "gold standard" for validating and refining computational models.
| Method | Type | Information Gained | Reference |
| Density Functional Theory (DFT) | Theoretical | Lowest-energy conformers, predicted geometry, simulated NMR data | |
| NMR Spectroscopy (¹H, ¹³C) | Experimental | Bicyclic geometry, substituent positions, dihedral angles via coupling constants | |
| X-ray Crystallography | Experimental | Absolute stereochemistry, solid-state conformation, precise bond lengths/angles |
The rigid, puckered conformation of the bicyclo[4.1.1]octane skeleton is sensitive to the presence of substituents. vulcanchem.com The placement of functional groups on the ring can significantly influence the equilibrium between any possible low-energy conformations by introducing steric and electronic effects.
Steric Effects: A bulky substituent will preferentially occupy a position that minimizes non-bonded steric interactions (e.g., 1,3-diaxial-like interactions) with the rest of the bicyclic framework. This preference can alter the puckering of the rings or lock the molecule into a single dominant conformation.
Due to the inherent strain in the bicyclo[4.1.1]octane system, the energetic penalty for adopting conformations that increase steric clash is high, suggesting that substituent effects will be a pronounced determinant of the molecule's preferred three-dimensional structure.
Theoretical and Computational Studies on 7 Azabicyclo 4.1.1 Octane Hydrochloride
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the behavior of complex organic molecules. These calculations offer a balance between computational cost and accuracy, making them well-suited for studying the reaction dynamics of bicyclic compounds.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving 7-azabicyclo[4.1.1]octane systems. By identifying the structures of reactants, products, intermediates, and, most importantly, transition states, a complete reaction pathway can be charted. For instance, in visible-light-induced intramolecular dearomative reactions to form bicyclo[4.1.1] frameworks, DFT calculations can support mechanistic studies by elucidating the energy transfer processes and the nature of key intermediates like open-shell singlet biradicals. researchgate.net These calculations can help determine whether a reaction proceeds through a concerted or stepwise mechanism.
The energy barriers, or activation energies, associated with each transition state can be calculated, providing quantitative information about the feasibility and rate of a particular reaction step. For related bicyclic systems, DFT has been used to calculate the activation barriers for radical addition reactions, which is crucial for designing new synthetic methods. nih.govacs.org
Table 1: Hypothetical DFT Calculated Activation Energies for a Reaction involving a 7-Azabicyclo[4.1.1]octane Intermediate Note: This data is illustrative and based on typical values for similar bicyclic systems.
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Initial Cyclization | TS1 | 15.2 |
| Ring Expansion | TS2 | 21.5 |
| Rearrangement | TS3 | 12.8 |
Many reactions involving bicyclic systems can yield multiple products, and predicting the regioselectivity and stereoselectivity is a significant challenge. DFT calculations can be employed to determine the relative energies of the different possible transition states leading to these products. The transition state with the lower energy will correspond to the major product, in accordance with the Curtin-Hammett principle.
In the synthesis of chimeric molecules containing a 7-azabicyclo[4.1.1]octane ring, a density functional theory study was conducted to explain the regioselectivity of the cyclization process. researchgate.net Such studies often reveal that the observed selectivity is governed by subtle steric and electronic factors within the transition state structure. For instance, the stereochemistry of a hydroxyl group can direct the outcome of a cyclization reaction, a phenomenon that can be rationalized through computational modeling. researchgate.net
Electronic Structure Analysis
Understanding the electronic structure of 7-Azabicyclo[4.1.1]octane hydrochloride is fundamental to predicting its reactivity. Computational methods can provide detailed information about the distribution of electrons within the molecule. Techniques such as Natural Bond Orbital (NBO) analysis can be used to study charge distribution, orbital interactions, and hybridization.
The presence of the nitrogen atom in the bicyclic framework introduces a site of basicity and nucleophilicity. The protonation of the nitrogen to form the hydrochloride salt significantly alters the electronic properties of the molecule, influencing its reactivity and intermolecular interactions. Computational analysis can quantify the changes in the electrostatic potential upon protonation, highlighting the regions of the molecule that are most likely to interact with other chemical species.
Computational Approaches to Conformational Landscapes
A systematic conformational search can be performed, followed by geometry optimization and energy calculation for each identified conformer. This allows for the construction of a potential energy surface that maps the energy of the molecule as a function of its geometry. For related azabicyclo[3.2.1]octane systems, both experimental and theoretical methods have been used to determine conformational preferences. researchgate.net
Table 2: Hypothetical Relative Energies of 7-Azabicyclo[4.1.1]octane Conformers Note: This data is for illustrative purposes.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Boat-Chair | 0.00 | 75.3 |
| Twist-Boat | 1.25 | 14.2 |
| Chair-Chair | 2.50 | 10.5 |
Mechanistic Insights Derived from Computational Chemistry
Computational chemistry provides profound insights into the mechanisms of reactions involving complex molecules like 7-azabicyclo[4.1.1]octane. By modeling the entire reaction coordinate, chemists can visualize the transformation of reactants into products and understand the intricate electronic and structural changes that occur.
For example, in the context of cycloaddition reactions to form bicyclo[4.1.1]octanes, mechanistic studies supported by DFT calculations have shown that the selectivity of the reaction can be related to the substituents at the bridgehead position of the bicyclobutane precursors. researchgate.net Furthermore, computational studies have been instrumental in understanding the stereoretentive formation of cyclobutanes from pyrrolidines, where the barrierless collapse of an open-shell singlet 1,4-biradical explains the observed stereochemistry. acs.org These principles can be extended to understand reactions involving the 7-azabicyclo[4.1.1]octane framework.
Multidisciplinary approaches that combine bioinformatics, synthetic biology, organic chemistry, enzymology, and computational chemistry are crucial for a deeper understanding of complex biosynthetic pathways that may involve such bicyclic structures. rsc.org
Structural Elucidation Methodologies for 7 Azabicyclo 4.1.1 Octane Hydrochloride and Its Derivatives
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for probing the molecular framework of 7-azabicyclo[4.1.1]octane derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information regarding the atomic arrangement, molecular mass, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 7-azabicyclo[4.1.1]octane derivatives, ¹H and ¹³C NMR provide critical information on the molecular skeleton, while advanced 2D NMR techniques help establish stereochemical relationships.
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shifts (δ) of the protons are highly dependent on their electronic environment and spatial orientation within the bicyclic system. For instance, protons in close proximity to the nitrogen atom or other substituents will experience shifts in their resonance frequencies. The coupling constants (J) between adjacent protons are particularly informative for determining dihedral angles via the Karplus relationship, which helps to define the relative stereochemistry of substituents and the conformation of the rings. In analogous azabicyclo[3.3.1]nonane systems, protons in an axial orientation often exhibit different chemical shifts and coupling patterns compared to their equatorial counterparts due to anisotropic effects and steric compression. acs.org For example, a proton experiencing steric compression from the lone pair of the nitrogen atom can be significantly deshielded, causing it to resonate at a lower field (higher ppm). acs.org
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. bhu.ac.inlibretexts.org With broadband proton decoupling, the spectrum typically shows a single peak for each magnetically non-equivalent carbon atom, allowing for a direct count of the carbon environments. libretexts.org The chemical shifts in ¹³C NMR are sensitive to hybridization, substituent effects, and stereochemistry. Carbons bonded to the nitrogen atom (α-carbons) are typically found in the 40-60 ppm range, while the other aliphatic carbons of the ring system resonate further upfield.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for unambiguous assignments.
COSY spectra identify proton-proton coupling networks, confirming the connectivity of the hydrogen atoms within the bicyclic rings. acs.org
HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances. acs.org
| Atom Type | Technique | Typical Chemical Shift (δ) in ppm | Notes |
|---|---|---|---|
| C-H (α to Nitrogen) | ¹H NMR | 2.5 - 3.5 | Deshielded by the adjacent electronegative nitrogen atom. |
| C-H (Bridgehead) | ¹H NMR | 2.0 - 3.0 | Chemical shift is sensitive to ring strain and conformation. |
| C-H (Aliphatic Ring) | ¹H NMR | 1.2 - 2.2 | Broad range depending on axial/equatorial position and proximity to substituents. |
| N-H (in Hydrochloride Salt) | ¹H NMR | 8.0 - 10.0 | Typically a broad signal, position is solvent-dependent. |
| C (α to Nitrogen) | ¹³C NMR | 40 - 60 | Directly attached to the nitrogen. unirioja.es |
| C (Bridgehead) | ¹³C NMR | 30 - 45 | Sensitive to ring strain. |
| C (Aliphatic Ring) | ¹³C NMR | 20 - 40 | Shielded relative to carbons adjacent to the heteroatom. unirioja.es |
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For 7-Azabicyclo[4.1.1]octane hydrochloride, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₇H₁₄NCl).
Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as its protonated molecular ion [M+H]⁺, where M is the free base (C₇H₁₃N). The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the free base plus the mass of a proton. The presence of chlorine in the hydrochloride salt can be confirmed by the isotopic pattern of the molecular ion, although the salt often dissociates in the ESI source.
Electron Ionization (EI) is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that can provide structural information. For bicyclic amines, characteristic fragmentation pathways often involve cleavage of the bonds alpha to the nitrogen atom (α-cleavage), leading to the formation of stable iminium ions. The analysis of these fragment ions can help to confirm the structure of the bicyclic core.
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | C₇H₁₃N⁺ | 111.10425 |
| [M+H]⁺ | C₇H₁₄N⁺ | 112.11208 |
| [M+Na]⁺ | C₇H₁₃NNa⁺ | 134.09402 |
| [M+K]⁺ | C₇H₁₃NK⁺ | 150.06796 |
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, the IR spectrum will display several characteristic absorption bands. The most prominent feature for the hydrochloride salt is the strong, broad absorption band typically in the 2700-2250 cm⁻¹ region, which is characteristic of the N-H stretching vibration of an ammonium salt (R₂NH₂⁺). The C-H stretching vibrations of the aliphatic ring system will appear as strong, sharp peaks in the 3000-2850 cm⁻¹ region. Other key vibrations include C-H bending (scissoring and rocking) in the 1470-1350 cm⁻¹ range and C-N stretching vibrations, which typically appear in the 1250-1020 cm⁻¹ region. The absence of absorptions in other regions (e.g., C=O stretch around 1700 cm⁻¹) can confirm the lack of certain functional groups.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| N-H Stretch | Secondary Ammonium Salt (R₂NH₂⁺) | 2700 - 2250 | Strong, Broad |
| C-H Stretch | Alkane (sp³ C-H) | 3000 - 2850 | Strong, Sharp |
| C-H Bend (Scissoring) | CH₂ | ~1465 | Medium |
| C-H Bend (Rocking) | (CH₂)n | ~720 | Weak to Medium |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a derivative of 7-Azabicyclo[4.1.1]octane, obtaining a suitable single crystal allows for its complete structural resolution.
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. Computational analysis of this pattern yields an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision.
For chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can also determine the absolute configuration. This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a value calculated during the structure refinement that indicates whether the determined absolute structure is correct (a value near 0) or should be inverted (a value near 1). The synthesis and crystallographic analysis of a complex chimera containing a 7-azabicyclo[4.1.1]octane ring has been reported, demonstrating the feasibility of applying this technique to determine the precise solid-state conformation and stereochemistry of this bicyclic system. acs.org
Chiroptical Methods for Enantiomeric Excess Determination
When 7-azabicyclo[4.1.1]octane derivatives are chiral, it is often necessary to determine the enantiomeric purity or enantiomeric excess (ee) of the sample. Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are well-suited for this purpose.
Circular Dichroism (CD) spectroscopy is a primary chiroptical technique. youtube.com A CD spectrum is a plot of the difference in absorption of left- and right-circularly polarized light versus wavelength. Enantiomers produce mirror-image CD spectra. For a derivative with a suitable chromophore (a light-absorbing group), the intensity of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. By comparing the CD signal of a sample to that of an enantiomerically pure standard, the enantiomeric excess can be accurately quantified. The application of CD has been demonstrated for related bicyclic systems like N-substituted-nortropinones (8-azabicyclo[3.2.1]octan-3-ones), where the n→π* transition of the carbonyl group provides a chromophore suitable for analysis. tau.ac.il
Optical Rotatory Dispersion (ORD) is another chiroptical method that measures the change in the angle of optical rotation as a function of wavelength. Similar to CD, enantiomers give mirror-image ORD curves. This technique can also be used to determine enantiomeric purity and to study the stereochemistry of chiral compounds.
Advanced Applications of 7 Azabicyclo 4.1.1 Octane As a Synthetic Scaffold in Academic Research
Utilization in the Synthesis of Complex Natural Products and Analogues
The conformational rigidity and defined stereochemical presentation of substituents make 7-azabicyclo[4.1.1]octane an attractive starting point for the synthesis of intricate natural products and their analogues. The defined spatial arrangement of its framework allows for precise control over the orientation of appended functional groups, a critical aspect in mimicking the complex topographies of biologically active natural products.
A significant application of the 7-azabicyclo[4.1.1]octane scaffold is demonstrated in the synthesis of novel azaperhydroazulene tropane-hederacine chimeras. scispace.comacs.org These complex chimeric molecules combine the structural features of tropane (B1204802) alkaloids and the natural product hederacine A, incorporating the 7-azabicyclo[4.1.1]octane ring system as a core structural element. scispace.com The synthesis of these chimeras is achieved through a key epoxide ring-opening reaction, where the stereochemistry of a hydroxy-epoxide unit dictates the regioselectivity of the cyclization. scispace.com This strategic integration of the 7-azabicyclo[4.1.1]octane moiety highlights its utility in constructing novel and complex polycyclic systems that are of significant interest in chemical biology and drug discovery. scispace.comacs.org A density functional theory (DFT) study was employed to elucidate the factors governing the regioselectivity of this cyclization, emphasizing the importance of the hydroxyl group's stereochemistry in directing the reaction outcome. scispace.com
| Starting Material Component | Key Reaction Type | Resulting Chimeric Scaffold |
| 7-Azabicyclo[4.1.1]octane precursor | Epoxide ring-opening | Azaperhydroazulene tropane-hederacine chimera |
Role as a Privileged Scaffold in Medicinal Chemistry Research for Diverse Molecular Targets
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. The 7-azabicyclo[4.1.1]octane core, with its rigid, three-dimensional structure and strategically positioned nitrogen atom, presents features characteristic of a privileged scaffold. smolecule.com Its constrained conformation allows for the precise projection of substituents into the binding pockets of proteins, a desirable attribute in rational drug design.
The design and modification of scaffolds based on 7-azabicyclo[4.1.1]octane are pivotal for their application in medicinal chemistry. smolecule.com Strategies often involve the introduction of functional groups at various positions on the bicyclic ring system to create libraries of analogues for screening against diverse molecular targets. The nitrogen atom provides a convenient handle for modification, allowing for the attachment of a wide range of substituents. Furthermore, the carbon framework can be functionalized to explore different regions of chemical space. The development of synthetic methodologies that allow for the controlled and diverse functionalization of the 7-azabicyclo[4.1.1]octane skeleton is an active area of research. rsc.orgresearchgate.net
Understanding the structure-reactivity relationships of 7-azabicyclo[4.1.1]octane derivatives is crucial for their effective use in synthesis. The inherent ring strain and the nature of the substituents on the scaffold influence its reactivity in various chemical transformations. For instance, the reactivity of the nitrogen atom can be modulated by the choice of protecting groups or by the presence of neighboring functional groups. The stereoelectronics of the bicyclic system also play a significant role in directing the outcome of reactions, such as additions, eliminations, and rearrangements. The study of these relationships allows chemists to predict and control the chemical behavior of novel entities derived from this scaffold, facilitating the synthesis of target molecules with high efficiency and selectivity.
Precursors for the Synthesis of Other Nitrogen Heterocycles (e.g., Azetidines, Pyrrolidines)
The strained nature of the 7-azabicyclo[4.1.1]octane ring system suggests its potential as a precursor for the synthesis of other nitrogen-containing heterocycles through rearrangement or ring-contraction reactions. While specific examples of the direct conversion of 7-azabicyclo[4.1.1]octane to azetidines or pyrrolidines are not extensively documented in the current literature, the principles of strain-release chemistry support this possibility.
Ring-contraction methodologies are known for converting larger ring systems into smaller, more strained ones, such as azetidines. rsc.orgbham.ac.ukorganic-chemistry.org Similarly, skeletal rearrangements could potentially transform the 7-azabicyclo[4.1.1]octane framework into pyrrolidine-containing structures. acs.org The exploration of such transformations would significantly expand the synthetic utility of 7-azabicyclo[4.1.1]octane, providing novel pathways to other important classes of nitrogen heterocycles.
Development of Novel Synthetic Building Blocks
Beyond its direct incorporation into complex targets, 7-azabicyclo[4.1.1]octane serves as a platform for the development of novel, highly functionalized synthetic building blocks. researchgate.net By strategically modifying the core scaffold, chemists can create a diverse array of intermediates that can be used in a modular fashion in various synthetic endeavors. For example, the azaperhydroazulene tropane-hederacine chimeras derived from 7-azabicyclo[4.1.1]octane can themselves be considered advanced building blocks for the synthesis of even more complex molecules. scispace.com The development of robust synthetic routes to functionalized 7-azabicyclo[4.1.1]octane derivatives is therefore of considerable importance, as it provides the chemical community with a toolkit of unique and valuable building blocks for organic synthesis. researchgate.net
| Parent Scaffold | Functionalization Strategy | Resulting Building Block |
| 7-Azabicyclo[4.1.1]octane | Epoxide ring-opening and cyclization | Azaperhydroazulene tropane-hederacine chimeras |
| 7-Azabicyclo[4.1.1]octane | Introduction of various substituents | Library of functionalized bicyclic amines |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
While methods such as epoxide ring-opening have been reported for constructing the 7-azabicyclo[4.1.1]octane ring system, future research will likely focus on more efficient, versatile, and environmentally benign synthetic strategies. acs.orgresearchgate.net A key goal is to develop routes that allow for diverse functionalization and stereochemical control.
Emerging areas of focus include:
Transannular C-H Amination: Inspired by recent successes in the synthesis of other bridged bicyclic amines, intramolecular C-H amination presents a powerful strategy. nsf.gov This approach could enable the construction of the core skeleton from more readily available medium-sized ring precursors, offering a direct and atom-economical pathway.
Photochemical [2+2] Cycloadditions: Photocyclization is a valuable tool for creating strained ring systems. enamine.net Investigating intramolecular [2+2] photocycloadditions of tethered enamines or related precursors could provide a novel entry point to the bicyclo[4.1.1] system.
Bio-catalysis: The use of enzymes to catalyze key steps could offer unparalleled stereoselectivity and reduce the reliance on harsh reagents and protecting group manipulations, aligning with the principles of green chemistry.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Transannular C-H Amination | High atom economy, direct access to the core structure. nsf.gov | Substrate control, regioselectivity, development of suitable catalysts. |
| Photochemical Cycloadditions | Access to strained systems, mild reaction conditions. enamine.net | Control of stereochemistry, scalability of photochemical reactions. |
| Asymmetric Epoxide Opening | Established potential for stereocontrol. acs.orgresearchgate.net | Availability of diverse chiral catalysts, regioselectivity control. |
| Bio-catalysis | High enantioselectivity, sustainable and mild conditions. | Enzyme discovery and engineering, substrate scope limitations. |
Exploration of Unprecedented Reactivity Profiles
The inherent ring strain of the 7-azabicyclo[4.1.1]octane skeleton suggests a rich and potentially unique reactivity profile that is yet to be fully explored. Future investigations will likely pivot towards understanding and exploiting this strain for synthetic innovation.
Key research avenues may include:
Strain-Release Reactions: Probing the reactivity of the scaffold under various conditions (e.g., thermal, photochemical, transition-metal catalysis) could lead to controlled ring-opening or rearrangement reactions. This could provide access to novel, highly functionalized monocyclic or bicyclic structures that are difficult to synthesize by other means.
Bridgehead Functionalization: While challenging, developing methodologies for the selective functionalization of the bridgehead carbons would dramatically increase the structural diversity attainable from this scaffold, creating valuable building blocks.
Peripheral C-H Functionalization: Directing the functionalization of the methylene (B1212753) bridges through advanced catalytic methods would enable the introduction of various substituents, allowing for fine-tuning of the molecule's properties without altering the core structure.
Advanced Stereochemical Control Strategies
For applications in medicinal chemistry and catalysis, precise control over the three-dimensional arrangement of atoms is paramount. Future research must focus on developing robust methods for the asymmetric synthesis of 7-azabicyclo[4.1.1]octane derivatives.
Promising strategies that could be adapted for this system include:
Organocatalysis: Asymmetric organocatalysis has proven highly effective for the enantioselective synthesis of other complex azabicycles, such as azabicyclo[2.1.1]hexanes. nih.gov The development of chiral Brønsted or Lewis acid catalysts could enable the enantioselective construction of the 7-azabicyclo[4.1.1]octane core.
Chiral Ligand-Metal Complexes: Employing chiral transition metal complexes to catalyze key bond-forming events, such as cycloadditions or C-H functionalization, offers a well-established route to high enantioselectivity.
Substrate-Controlled Diastereoselection: Utilizing chiral auxiliaries or starting from enantiomerically pure precursors (from the "chiral pool") can direct the stereochemical outcome of subsequent transformations, providing reliable access to specific stereoisomers.
Applications in Materials Science and Catalysis
The rigid, well-defined three-dimensional structure of the 7-azabicyclo[4.1.1]octane core makes it an attractive candidate for applications beyond pharmaceuticals.
Materials Science: Incorporation of this rigid bicyclic unit into polymer backbones could lead to new materials with enhanced thermal stability, specific mechanical properties, or tailored porosity. The synthesis and polymerization of related atom-bridged bicyclic monomers have demonstrated the potential of such scaffolds to create polymers with unique characteristics. mdpi.com
Catalysis: The nitrogen atom within the scaffold can act as a coordination site for metals. Enantiomerically pure derivatives of 7-azabicyclo[4.1.1]octane could be developed as novel chiral ligands for asymmetric catalysis. The fixed conformation of the bicyclic system can create a well-defined chiral environment around a metal center, potentially leading to high levels of stereocontrol in catalytic transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and development of compounds based on the 7-azabicyclo[4.1.1]octane scaffold, modern synthesis technologies will be indispensable.
Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and efficiency, particularly for reactions that are highly exothermic or involve hazardous intermediates. acs.orguc.pt Developing flow-based synthetic routes to 7-azabicyclo[4.1.1]octane hydrochloride and its derivatives would enable safer, more reproducible, and larger-scale production. nih.gov This approach is particularly well-suited for photochemical reactions or multi-step sequences where intermediates are generated and consumed in a continuous stream. mdpi.com
Automated Synthesis: Integrating flow chemistry with automated synthesis platforms, driven by laboratory information management systems (LIMS), can dramatically shorten the design-make-test-analyze cycle in drug discovery. youtube.com Such platforms would allow for the rapid generation of a library of derivatives by systematically varying substituents on the 7-azabicyclo[4.1.1]octane core, facilitating the exploration of its structure-activity relationship for various biological targets.
Q & A
Basic Research Questions
Q. What are the recommended protocols for the safe handling and storage of 7-Azabicyclo[4.1.1]octane hydrochloride in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles), avoid inhalation of dust/aerosols, and work in a fume hood or well-ventilated area. Prohibit eating, drinking, or smoking in the lab. Implement electrostatic discharge precautions when transferring powders .
- Storage : Keep containers tightly sealed, refrigerated (if stability permits), and grounded to prevent static accumulation. Store away from heat, ignition sources, and incompatible reagents (e.g., strong oxidizers) .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm bicyclic structure and proton environments. Compare chemical shifts with analogous azabicyclo compounds .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity and identify impurities. Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for resolution .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring no degradation during ionization .
Q. How can researchers validate synthetic routes for this compound to ensure reproducibility?
- Methodological Answer :
- Stepwise Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation. Adjust reaction conditions (temperature, catalyst loading) based on real-time data .
- Byproduct Analysis : Characterize side products via GC-MS or LC-MS to refine purification protocols (e.g., recrystallization or column chromatography) .
Advanced Research Questions
Q. How can factorial design be applied to study the thermodynamic stability of this compound under varying environmental conditions?
- Methodological Answer :
- Experimental Design : Use a 2 factorial design to test variables (temperature, humidity, pH). For example, test stability at 25°C vs. 40°C, 60% vs. 90% relative humidity, and pH 3 vs. 7 .
- Data Analysis : Apply ANOVA to identify significant degradation pathways (e.g., hydrolysis at high pH) and model interaction effects. Validate with accelerated stability studies (e.g., Arrhenius equation) .
Q. What methodologies are recommended for studying the interaction of this compound with biological macromolecules (e.g., enzymes or receptors)?
- Methodological Answer :
- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () and stoichiometry .
- Computational Modeling : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding poses. Validate with MD simulations (AMBER/GROMACS) to assess dynamic interactions .
Q. How should contradictory data regarding the reactivity of this compound in different solvent systems be systematically analyzed?
- Methodological Answer :
- Systematic Review : Compile solvent-dependent reactivity data (e.g., nucleophilic substitution rates) and categorize by solvent polarity, proticity, and dielectric constant .
- Meta-Analysis : Use multivariate regression to identify solvent parameters (Kamlet-Taft, Hansen solubility) that correlate with reactivity contradictions. Replicate critical experiments under controlled conditions (e.g., inert atmosphere) .
Q. What strategies can resolve discrepancies in reported catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer :
- Controlled Replication : Repeat key studies using standardized substrates (e.g., prochiral ketones) and identical reaction conditions (temperature, catalyst loading).
- Advanced Characterization : Use chiral HPLC or SFC to confirm enantiomeric excess (). Cross-validate with F NMR (if fluorinated substrates are used) .
Methodological Frameworks
- Theoretical Linkage : Align experiments with azabicyclo reactivity theories (e.g., Baldwin’s rules for ring closure) or enzyme inhibition models to contextualize findings .
- Data Validation : Implement QC checks (e.g., internal standards in HPLC) and inter-lab collaborations to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
